molecular formula C26H22ClN3O5S B11515890 4-(3-{[N'-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

4-(3-{[N'-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B11515890
M. Wt: 524.0 g/mol
InChI Key: QRENDNAVTODBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoic acid moiety, a pyrrolidinyl group, and a carbamimidoyl sulfanyl linkage, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureFor instance, the reaction may involve the use of chlorinated aromatic compounds, methoxybenzyl derivatives, and sulfur-containing reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbamimidoyl group, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: The compound may find applications in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid lies in its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for exploring new synthetic methodologies and investigating its potential biological activities.

Properties

Molecular Formula

C26H22ClN3O5S

Molecular Weight

524.0 g/mol

IUPAC Name

4-[3-[N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)methyl]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C26H22ClN3O5S/c1-35-21-12-2-16(3-13-21)15-28-26(29-19-8-6-18(27)7-9-19)36-22-14-23(31)30(24(22)32)20-10-4-17(5-11-20)25(33)34/h2-13,22H,14-15H2,1H3,(H,28,29)(H,33,34)

InChI Key

QRENDNAVTODBDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C(NC2=CC=C(C=C2)Cl)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.